Deferasirox acyl-beta-D-glucuronide is a significant metabolite of deferasirox, which is an iron chelator primarily used to manage chronic iron overload resulting from blood transfusions. The formation of this compound occurs through glucuronidation, a biochemical process that enhances the solubility of deferasirox and facilitates its excretion from the body. This metabolite plays a crucial role in the pharmacological effects of deferasirox, contributing to its efficacy in reducing iron accumulation in patients with conditions such as thalassemia and sickle cell disease .
Deferasirox acyl-beta-D-glucuronide is classified as a glucuronide conjugate. It is formed in the liver through the action of uridine diphosphate glucuronosyltransferases, enzymes that catalyze the transfer of glucuronic acid to various substrates, including drugs and metabolites. This compound is specifically categorized under metabolites of deferasirox, which itself belongs to the class of iron chelators utilized in clinical settings .
The synthesis of deferasirox acyl-beta-D-glucuronide primarily occurs via glucuronidation, a metabolic reaction facilitated by specific enzymes in the liver. The process involves:
For research purposes, synthetic methods can mimic this enzymatic process using glucuronic acid derivatives and appropriate catalysts under controlled laboratory conditions .
Deferasirox acyl-beta-D-glucuronide has a molecular formula of and a molecular weight of approximately 549.49 g/mol. The structural composition includes:
The detailed structural representation can be visualized through chemical drawing software or databases that provide 3D molecular models .
Deferasirox acyl-beta-D-glucuronide primarily undergoes two types of chemical reactions:
The major products from hydrolysis are deferasirox and glucuronic acid, which are significant for understanding its metabolic pathways .
The mechanism of action for deferasirox acyl-beta-D-glucuronide mirrors that of its parent compound, deferasirox:
This binding mechanism is essential for reducing iron overload in patients, thereby mitigating potential complications associated with excess iron accumulation .
Deferasirox acyl-beta-D-glucuronide serves several important roles in scientific research:
Deferasirox acyl-β-D-glucuronide is a major phase II metabolite of deferasirox, an iron-chelating agent used to treat transfusion-induced chronic iron overload. Structurally, it features a β-conjugated glucuronic acid moiety linked to the carboxyl group of deferasirox (molecular formula: C₂₇H₂₃N₃O₁₀; molecular weight: 549.49 g/mol) [3] [7] [9]. This acyl glucuronide is classified as a "reactive metabolite" due to its electrophilic carbonyl carbon, which can undergo hydrolysis, intramolecular rearrangement, or covalent binding to proteins—a property linked to potential idiosyncratic toxicity [1]. Its significance in pharmaceutical research stems from its role as a biomarker for deferasirox metabolism, accounting for >80% of circulating metabolites in humans [1] [6]. Studies in rats confirm its formation as the dominant metabolic pathway (representing ~60% of fecal metabolites), highlighting its contribution to deferasirox’s elimination and interspecies metabolic consistency [6].
Table 1: Key Characteristics of Deferasirox Acyl-β-D-Glucuronide
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₇H₂₃N₃O₁₀ | [3] [9] |
Molecular Weight | 549.49 g/mol | [5] [7] |
CAS Number | 1233196-91-2 | [7] [9] |
Primary Metabolic Role | Major glucuronidated metabolite | [1] [6] |
Research Use | Glycobiology, metabolite profiling | [5] [7] |
Deferasirox acyl-β-D-glucuronide is integral to the pharmacokinetics of deferasirox. In humans at steady state, it constitutes 87% of plasma radioactivity, while deferasirox itself accounts for only 10% [1]. This metabolite forms primarily via hepatic UDP-glucuronosyltransferase (UGT)-mediated reactions, predominantly by UGT1A1 and UGT1A3 isoforms [4] [8]. Its formation dictates deferasirox’s excretion: 84% of an administered dose is eliminated in feces, largely as the acyl glucuronide or its hydrolyzed/deconjugated product [1] [6]. Hepatobiliary transport involves MRP2 (ABCC2), a canalicular efflux pump, evidenced by studies in rats showing impaired fecal excretion when MRP2 is deficient [6]. Renal excretion is minimal (8% of dose), primarily as the glucuronide M6 (2-O-glucuronide) [1].
Toxicologically, acyl glucuronides are inherently unstable. Their reactivity raises concerns about covalent adduct formation with proteins, potentially triggering immune-mediated toxicity. However, deferasirox acyl glucuronide’s stability profile remains understudied. Genetic polymorphisms in UGT1A3 (rs3806596) correlate with reduced deferasirox exposure (28% lower AUC), suggesting that metabolic variability may influence efficacy or toxicity risks [4].
Table 2: Metabolic Pathways and Disposition of Deferasirox and Its Acyl Glucuronide
Parameter | Deferasirox | Deferasirox Acyl-β-D-Glucuronide | |
---|---|---|---|
Formation Enzymes | – | UGT1A1, UGT1A3 | |
Plasma AUC (SS) | 10% of radioactivity | 87% of radioactivity | [1] |
Fecal Excretion | 60% of fecal radioactivity | 24% of dose as intact conjugate | [1] [6] |
Transporters | – | MRP2 (ABCC2) | [6] |
Renal Excretion | Negligible | 8% (mainly as M6 glucuronide) | [1] |
Significant research gaps persist regarding deferasirox acyl-β-D-glucuronide. First, the enzyme kinetics of its formation (e.g., Kₘ and Vₘₐₓ for UGT1A3) are poorly quantified in human tissues, limiting predictions of interindividual variability [4]. Second, its protein-binding potential remains uncharacterized; covalent adducts could theoretically drive hepatotoxicity, yet no studies have mapped adduct formation in vivo. Third, the impact of genetic polymorphisms on its disposition is incompletely understood:
Objectives for future research include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7